
Lenalidomide hydrochloride
Übersicht
Beschreibung
CC-5013 hydrochloride, also known as lenalidomide hydrochloride, is a derivative of thalidomide. It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. This compound is used primarily in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma .
Vorbereitungsmethoden
Die Synthese von Lenalidomid umfasst mehrere Schritte. Eine Methode beinhaltet die Bromierung von Glutarimid in Gegenwart von Essigsäure und Brom, um 3-Brompiperidin-2,6-dion zu erhalten. Dieses Zwischenprodukt wird dann mit 4-Nitro-2,3-Dihydroisoindol-1-on in Dimethylformamid (DMF) und Kaliumcarbonat kondensiert, um das gewünschte Produkt zu liefern . Die industrielle Produktion von Lenalidomidhydrochlorid folgt ähnlichen synthetischen Wegen, ist jedoch für höhere Effizienz und Ausbeute optimiert .
Analyse Chemischer Reaktionen
Lenalidomidhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren, was möglicherweise seine biologische Aktivität verändert.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Brom, Essigsäure, Dimethylformamid und Kaliumcarbonat. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Lenalidomid mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Indications
-
Multiple Myeloma
- Lenalidomide is indicated for adult patients with multiple myeloma, often in combination with dexamethasone. It is used both as an induction therapy and as maintenance therapy following autologous stem cell transplantation (ASCT) . Clinical studies have shown that lenalidomide improves overall survival rates and progression-free survival in patients with multiple myeloma .
- Myelodysplastic Syndromes
- Mantle Cell Lymphoma
- Follicular Lymphoma and Marginal Zone Lymphoma
- AL Amyloidosis
Case Study: Lenalidomide in Multiple Myeloma
A retrospective analysis involving 25 patients on lenalidomide maintenance therapy demonstrated significant improvements in progression-free survival (39 months) compared to observational groups (20 months). This study highlighted the importance of continuous therapy in managing multiple myeloma effectively .
Clinical Trial Insights
- ECOG E4A03 Trial : This trial compared high-dose versus low-dose dexamethasone combined with lenalidomide. Results indicated higher overall survival rates in the low-dose arm (96% at 1 year) compared to the high-dose arm (87%) .
- Colesevelam Hydrochloride for Diarrhea Management : A study showed that colesevelam hydrochloride alleviated chronic diarrhea in multiple myeloma patients undergoing lenalidomide therapy, allowing them to continue treatment without interruption .
Summary of Findings
The applications of lenalidomide hydrochloride are multifaceted, primarily focusing on hematological malignancies such as multiple myeloma and various lymphomas. Its ability to modulate immune responses and inhibit tumor growth has made it a cornerstone in cancer therapy. Ongoing research continues to explore its potential in other malignancies and combinations with novel agents.
Application | Indication | Mechanism of Action |
---|---|---|
Multiple Myeloma | Induction and maintenance therapy | Immunomodulation; cytokine modulation |
Myelodysplastic Syndromes | Treatment for low- or intermediate-1-risk syndromes with 5q deletion | Reduces transfusion dependency |
Mantle Cell Lymphoma | Relapsed or refractory disease | Inhibition of angiogenesis |
Follicular/Marginal Zone Lymphoma | Treatment in combination with rituximab | Enhances immune response |
AL Amyloidosis | Off-label use in treatment regimens | Immune modulation |
Wirkmechanismus
The mechanism of action of CC-5013 hydrochloride involves multiple pathways:
Immunomodulation: It modulates the immune system by enhancing the activity of T cells and natural killer cells.
Anti-angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Apoptosis Induction: It induces apoptosis in cancer cells by targeting specific molecular pathways, including the cereblon (CRBN) E3 ubiquitin ligase complex
Vergleich Mit ähnlichen Verbindungen
Lenalidomidhydrochlorid wird mit anderen ähnlichen Verbindungen wie Thalidomid und Pomalidomid verglichen:
Thalidomid: Während Thalidomid die Stammverbindung ist, ist Lenalidomid wirksamer und hat weniger Nebenwirkungen.
Pomalidomid: Ein weiteres Derivat von Thalidomid, Pomalidomid, ist in der Struktur ähnlich, hat jedoch unterschiedliche pharmakokinetische Eigenschaften und klinische Anwendungen
Diese Vergleiche heben die einzigartigen Eigenschaften von Lenalidomidhydrochlorid hervor, darunter seine verbesserte Wirksamkeit und reduzierte Toxizität .
Biologische Aktivität
Lenalidomide hydrochloride is a potent immunomodulatory drug (IMiD) primarily used in the treatment of hematological malignancies, particularly multiple myeloma (MM) and certain types of lymphoma. Its biological activity is multifaceted, involving modulation of immune responses, direct effects on tumor cells, and alterations in cytokine production. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Lenalidomide exerts its effects through several mechanisms:
-
Immunomodulation :
- Cytokine Production : Lenalidomide alters the production of various cytokines, enhancing T-cell proliferation and activity while inhibiting pro-inflammatory cytokines such as TNF-α .
- Natural Killer (NK) Cell Activation : It enhances NK cell cytotoxicity against tumor cells, contributing to its anti-cancer effects .
- Cell Cycle Regulation :
- Direct Tumor Cell Effects :
Pharmacokinetics
Lenalidomide is rapidly absorbed following oral administration, with a bioavailability of approximately 100%. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
C_max | 413 ± 77 ng/mL |
AUC (0-∞) | 1319 ± 162 h × ng/mL |
T_max | 0.5 to 6 hours |
Volume of Distribution | High |
These parameters indicate a linear pharmacokinetic profile with no significant drug accumulation upon multiple dosing .
Colesevelam for Lenalidomide-Associated Diarrhea
A recent study investigated the use of colesevelam in managing diarrhea associated with lenalidomide treatment. In a cohort of 25 patients receiving lenalidomide maintenance therapy:
- Demographics : Median age was 60 years; most patients were in their first remission.
- Response Rate : Colesevelam improved diarrhea symptoms in 88% of patients, with complete resolution in 68% .
This case series highlights the importance of managing side effects to improve patient quality of life during lenalidomide therapy.
Clinical Efficacy
Lenalidomide has shown significant efficacy in clinical trials for various hematological cancers:
Eigenschaften
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3.ClH/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZLJSDFZVVTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243329-97-6 | |
Record name | Lenalidomide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1243329976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Amino-1-oxoisoindolin-2-yl)-piperidine-2,6-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LENALIDOMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46Q7T54YCJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.